N-benzyl-2-methyl-3-phenyl-5H,6H,7H,8H-pyrazolo[3,2-b]quinazolin-9-amine
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Description
Pyrazoloquinazolines, like the one you’re asking about, are a type of heterocyclic compound. These compounds often have interesting biological activities, which makes them a topic of interest in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of these compounds typically includes a pyrazole ring fused with a quinazoline ring. The exact structure would depend on the positions and types of the substituents .Chemical Reactions Analysis
Again, while specific reactions involving “N-benzyl-2-methyl-3-phenyl-5H,6H,7H,8H-pyrazolo[3,2-b]quinazolin-9-amine” are not available, similar compounds often undergo reactions at the reactive sites on the pyrazole and quinazoline rings .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-benzyl-2-methyl-3-phenyl-5H,6H,7H,8H-pyrazolo[3,2-b]quinazolin-9-amine” would depend on its exact structure. Factors like polarity, solubility, and stability would be influenced by the types and positions of the substituents .Mechanism of Action
Target of Action
The primary target of N-Benzyl-2-Methyl-3-Phenyl-5H,6H,7H,8H-Pyrazolo[3,2-B]Quinazolin-9-Amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .
Mode of Action
N-Benzyl-2-Methyl-3-Phenyl-5H,6H,7H,8H-Pyrazolo[3,2-B]Quinazolin-9-Amine interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to apoptosis induction within cancer cells .
Biochemical Pathways
The compound’s action affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell death . This effect is particularly pronounced in cancer cells, which rely on rapid cell division for their growth .
Pharmacokinetics
The compound’s potent inhibitory activity against cdk2 suggests it may have good bioavailability .
Result of Action
The compound’s action results in significant cytotoxic activities against various cancer cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively .
Future Directions
properties
IUPAC Name |
N-benzyl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4/c1-17-22(19-12-6-3-7-13-19)24-26-21-15-9-8-14-20(21)23(28(24)27-17)25-16-18-10-4-2-5-11-18/h2-7,10-13,25H,8-9,14-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCOBJRKOVIBRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2NCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine |
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